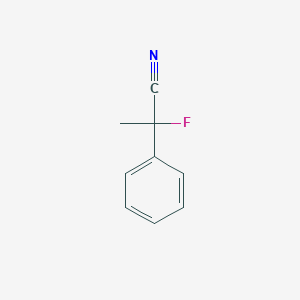
2-Fluoro-2-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-phenylpropanenitrile is represented by the InChI code1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3 . The molecular weight of the compound is 149.17 g/mol . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Use in PET/CT
2-Fluoro-2-phenylpropanenitrile, particularly in the form of fluorine-18 fluorodeoxyglucose (2-[18F]FDG), is extensively used as a radiopharmaceutical in positron emission tomography/computed tomography (PET/CT) imaging. It's instrumental in diagnosing, staging, and planning treatment for various cancers, including lung cancer. However, it's not without limitations, especially in specific contexts where its use may be less effective (Krarup, Fischer, & Christensen, 2022).
Diagnostic Imaging in COVID-19
2-[18F]FDG PET/CT has shown preliminary applications in incidental detection of interstitial pneumonia suspected for COVID-19, suggesting its potential utility in the incidental detection of suspicious COVID-19 lesions in patients undergoing PET/CT imaging for other indications (Annunziata et al., 2020).
Target Volume Delineation in Cancer Radiotherapy
The compound is used in the clinical realm of fluoro-2-deoxy-d-glucose positron emission tomography/computed tomography (FDG-PET/CT) and magnetic resonance imaging (MRI) for target volume delineation (TVD) in rectal cancer radiotherapy planning. MRI has been observed to delineate larger tumour volumes than FDG-PET/CT, indicating its precision and importance in treatment planning (Olanloye, Ramlaul, Ntekim, & Adeyemi, 2021).
Evaluating Large-Vessel Vasculitis
The use of 2-[18F]FDG PET/CT has been systematically reviewed in patients with large-vessel vasculitis (LVV), proving useful in the initial diagnosis and assessment of the activity and extent of disease. However, its effectiveness in evaluating treatment response remains unclear, indicating an area requiring further standardization and study (Treglia, Mattoli, Leccisotti, Ferraccioli, & Giordano, 2011).
Oncological Applications
The compound's usage in PET imaging is pivotal in oncology for assessing treatment response, especially in the context of chemotherapy. Studies suggest a need for more specific and sensitive PET tracers to optimize diagnosis, staging, treatment planning, and evaluation in lung cancer, indicating an evolving role and continuous search for improvement (Krarup, Fischer, & Christensen, 2022).
Safety and Hazards
The safety data sheet for 2-Fluoro-2-phenylpropanenitrile indicates that it is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
2-fluoro-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINWIJZPDPOVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


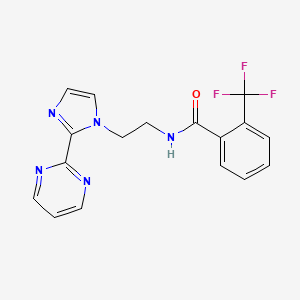
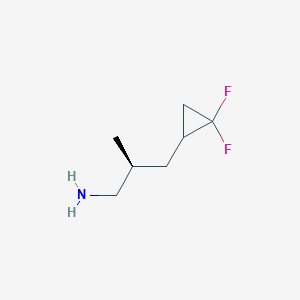

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)
![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)

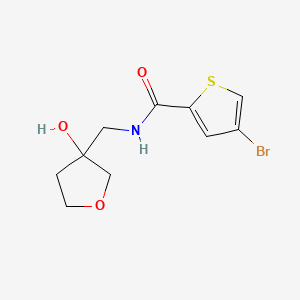
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839367.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)

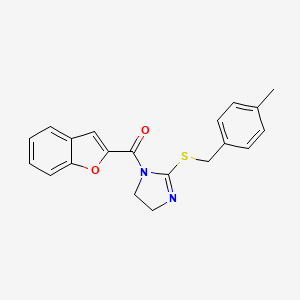

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)